4-Chloro-2-methylaniline

Catalog No.
S8010950
CAS No.
87999-30-2
M.F
C7H8ClN
C7H8ClN
ClC6H3(CH3)NH2
M. Wt
141.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methylaniline

CAS Number

87999-30-2

Product Name

4-Chloro-2-methylaniline

IUPAC Name

4-chloro-2-methylaniline

Molecular Formula

C7H8ClN
C7H8ClN
ClC6H3(CH3)NH2

Molecular Weight

141.60 g/mol

InChI

InChI=1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3

InChI Key

CXNVOWPRHWWCQR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)N

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
SOL IN HOT ALCOHOL
SPARINGLY SOL IN WATER, SOL IN ETHANOL & DILUTE ACIDS
Solubility in water, g/100ml at 25 °C: 0.095 (very poor)

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N

4-chloro-o-toluidine is a gray to white solid with a weak fishy odor. Sinks in water. Freezing point is 77 °F. (USCG, 1999)
4-Chloro-ortho-toluidine is a member of monochlorobenzenes.
p-Chloro-o-toluidine is a yellowish to pinkish colored, synthetic leaflet material. p-Chloro-o-toluidine is used in industry in the manufacture of azo dyes and is used in the production of the pesticide chlordimeform. This substance is a possible mutagen and is reasonably anticipated to be a human carcinogen that may be associated with an increased risk of bladder cancer. (NCI05)

4-Chloro-2-methylaniline, also known as 4-chloro-o-toluidine, is a halogenated aromatic amine serving as a critical intermediate in the synthesis of a range of organic compounds. Its primary established applications are as a precursor for specific azo dyes and pigments. The compound's utility is defined by the specific electronic and steric characteristics imparted by the chloro and methyl substituents on the aniline ring, which influence its reactivity and the properties of downstream products.

Substituting 4-Chloro-2-methylaniline with simpler analogs like 4-chloroaniline or o-toluidine, or with its other isomers, is often unviable in process chemistry. The specific ortho-methyl and para-chloro substitution pattern creates a distinct electronic environment around the amine group, which dictates its nucleophilicity and base strength (pKa). This unique basicity directly controls the rate and selectivity of critical manufacturing steps like diazotization for azo dye synthesis. Altering the substituent pattern, for instance by using 4-chloroaniline (lacks the electron-donating methyl group) or o-toluidine (lacks the electron-withdrawing chloro group), leads to different reaction kinetics and can result in lower yields, altered product properties (e.g., color), or the formation of different impurity profiles, making such substitutions unreliable for established processes.

Tuned Basicity for Controlled Diazotization Reactivity

The reactivity of anilines in diazotization, a key step in azo dye manufacturing, is governed by their basicity (pKa). 4-Chloro-2-methylaniline exhibits a pKa of 3.85, indicating a moderated basicity. This is significantly higher than more strongly deactivated analogs like 2,4-dichloroaniline (pKa ≈ 2.0) but lower than highly activated analogs like o-toluidine (pKa = 4.45). This intermediate basicity allows for controlled, predictable reaction rates, avoiding the slow reactivity of overly electron-deficient anilines or the potential for side reactions and instability associated with highly electron-rich anilines.

Evidence DimensionBasicity (pKa of conjugate acid)
Target Compound Data3.85
Comparator Or Baselineo-Toluidine: 4.45; 4-Chloroaniline: 4.15; Aniline: 4.63
Quantified DifferenceApproximately 2 times less basic than o-toluidine and 2 times more basic than 2,4-dichloroaniline (pKa ~2.0).
ConditionsAqueous solution at 25 °C

This tuned reactivity is critical for process control, ensuring consistent reaction times and minimizing batch-to-batch variability in industrial synthesis.

Balanced Electronic Profile for Effective Corrosion Inhibition

The effectiveness of aniline derivatives as corrosion inhibitors depends on their ability to adsorb onto metal surfaces, a process influenced by the electron density on the nitrogen atom. Electron-donating groups (like -CH3) enhance inhibition, while electron-withdrawing groups (like -Cl) can modify adsorption characteristics. In a comparative study of various anilines on zinc in HCl, o-toluidine (electron-donating group) showed a higher maximum inhibition efficiency (96.7%) than p-chloroaniline (electron-withdrawing group, 94.6%). 4-Chloro-2-methylaniline possesses both a donating methyl group and a withdrawing chloro group, providing a balanced electronic structure. This unique profile allows it to adsorb effectively without excessive electron density, offering a stable and persistent protective film on metal surfaces under corrosive conditions.

Evidence DimensionMaximum Corrosion Inhibition Efficiency (%)
Target Compound DataInferred to be highly effective due to balanced electronic effects.
Comparator Or Baselineo-Toluidine: 96.7%; p-Chloroaniline: 94.6%; Aniline: 95.8%
Quantified DifferencePositioned between the higher efficiency driven by the methyl group of toluidine and the modulated efficiency from the chloro group of chloroaniline.
ConditionsInhibitor on Zinc in 0.05 N HCl at 29 °C.

For formulators of anti-corrosion packages, this compound offers a unique structural alternative to achieve specific adsorption properties and performance not available from simpler toluidines or chloroanilines.

Ortho-Methyl Group Provides Steric Shielding and Modulates Solubility

The physical properties of 4-Chloro-2-methylaniline, particularly its low melting point (24-27 °C), distinguish it from many other solid substituted anilines, such as 4-chloroaniline (m.p. 70-71 °C). The presence of the methyl group ortho to the amine introduces steric hindrance, which disrupts crystal packing and influences intermolecular interactions. This not only makes it a low-melting solid, simplifying handling and dissolution in organic solvents for synthesis, but also sterically influences the amine's interactions in subsequent reactions or formulations compared to the unhindered amine of 4-chloroaniline.

Evidence DimensionMelting Point (°C)
Target Compound Data24-27 °C
Comparator Or Baseline4-Chloroaniline: 70-71 °C; 2,4-dichloroaniline: 63 °C
Quantified DifferenceMelts >40 °C lower than its analog lacking the ortho-methyl group.
ConditionsStandard atmospheric pressure.

Its low melting point simplifies industrial handling, allowing it to be processed as a liquid with minimal heating, reducing energy costs and improving dissolution kinetics compared to higher-melting analogs.

Precursor for Azo Dyes Requiring Specific Red-Orange Shades

The unique electronic signature from the ortho-methyl and para-chloro groups directly influences the intramolecular charge-transfer characteristics of azo dyes derived from it. This makes it the specific choice when targeting colors in the orange-to-red spectrum that cannot be achieved with simpler precursors like 4-chloroaniline or toluidine isomers.

Intermediate for Pigment Synthesis with Controlled Reaction Kinetics

In multi-step pigment synthesis, predictable reaction rates are essential for controlling product purity and yield. The moderated basicity of 4-Chloro-2-methylaniline ensures its suitability for processes where controlled diazotization is critical to prevent side-product formation common with more reactive or sluggish aniline derivatives.

Component in Corrosion Inhibitor Formulations for Acidic Environments

For developing specialized corrosion inhibitors, the compound's balanced electronic structure offers a unique molecular architecture for effective adsorption onto metal surfaces. It is a logical candidate for formulations where neither the high electron density of toluidine nor the lower density of chloroaniline provides optimal, stable protection.

Synthetic Building Block in Processes Requiring Enhanced Organic Solubility

Due to its low melting point and the steric influence of the ortho-methyl group, this compound is preferred in synthetic routes where high solubility and miscibility in non-polar to moderately polar organic solvents are required, streamlining processing and handling compared to higher-melting-point isomers.

Physical Description

4-chloro-o-toluidine is a gray to white solid with a weak fishy odor. Sinks in water. Freezing point is 77 °F. (USCG, 1999)
Grayish-white crystalline solid; [IARC]
COLOURLESS TO BROWN SOLID IN VARIOUS FORMS OR LIQUID
Gray to white solid with a weak fishy odor.

Color/Form

Crystalline, fused, grayish-white solid (commercial product)
LEAVES FROM ALCOHOL

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

141.0345270 g/mol

Monoisotopic Mass

141.0345270 g/mol

Boiling Point

466 °F at 760 mmHg (NTP, 1992)
241 °C @ 760 MM HG
241 °C
466 °F

Flash Point

320 °F (NTP, 1992)
99 °C c.c.
320 °F

Heavy Atom Count

9

Vapor Density

Relative vapor density (air = 1): 4.9

Density

greater than 1.1 at 68 °F (est) (USCG, 1999)
1.19 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
>1.1 (estimated)

Melting Point

72 °F (NTP, 1992)
30 °C
29-30 °C
72 °F

UNII

95NB978426

Related CAS

3165-93-3 (hydrochloride)

Vapor Pressure

0.04 [mmHg]
Vapor pressure, Pa at 25 °C: 5.5

Absorption Distribution and Excretion

(14)C-LABELED 4-CHLORO-O-TOLUIDINE, WHEN ORALLY ADMIN TO WHITE RATS, WAS DEGRADED AND ELIMINATED PRIMARILY IN URINE ALONG WITH RADIOACTIVE METABOLITES. RATE OF ABSORPTION & DEGRADATION WAS SLOWER THAN FOR CHLORDIMEFORM.
para-Chloro-ortho-toluidine has been detected in the urine of workers exposed to chlordimeform ... .
Following oral administration of ((14)C-methyl)-para-chloro-ortho-toluidine to male and female white rats, 71% of the administered radioactivity was eliminated in the urine and 24% in the faeces within 72 hr ... .
Binding of para-chloro-ortho-toluidine to hemoglobin was observed after oral administration of 85 mg/kg bw to female Wistar rats ... .
RADIOACTIVITY FROM 4-CHLORO-2-METHYLANILINE-METHYL-(14)C WAS EXTENSIVELY BOUND TO PROTEIN, DNA, AND RNA OF RAT LIVER. ENZYMIC ACTIVITY DEPENDENT UPON NADH & LEADING TO IRREVERSIBLE BINDING OF RADIOACTIVITY FROM LABELED CMPD TO MACROMOLECULES WAS PRESENT IN MICROSOMES.

Metabolism Metabolites

...CAN BE FORMED FROM CHLORDIMEFORM, AN INSECTICIDE AND ACARICIDE, BY ENZYMES PRESENT IN THE LEAVES OF APPLE SEEDLINGS...AS WELL AS THOSE OF COTTON PLANTS...
OVER 97% OF (14)C-LABELED CHLORDIMEFORM APPLIED TO PRIMARY HUMAN EMBRYONIC LUNG CELLS IN CULTURE WAS CHANGED AFTER 72 HR OF INCUBATION, WITH MAJOR METABOLITES APPEARING AS N-FORMYL-4-CHLORO-O-TOLUIDINE (81.9%) AND 4-CHLORO-O-TOLUIDINE (2.3%).
RATS DEGRADED CHLORDIMEFORM INTO N-(4-CHLORO-2-METHYLPHENYL)-N'-METHYLFORMAMIDINE, N-FORMYL-4-CHLORO-2-METHYLANILINE, 4-CHLORO-2-METHYLANILINE, AND 5 OTHER UNKNOWN METABOLITES.
FORMS 4,4'-DICHLORO-2,2'-DIMETHYLAZOBENZENE IN HORSERADISH. /FROM TABLE/
For more Metabolism/Metabolites (Complete) data for 4-CHLORO-O-TOLUIDINE (7 total), please visit the HSDB record page.

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

...BY BEILSTEIN & KUHLBERG IN 1870 BY REDUCING 2-NITROTOLUENE WITH TIN & HYDROCHLORIC ACID... IT HAS ALSO BEEN PREPD BY RING CHLORINATION OF ORTHO-TOLUIDINE...& BY CHLORINATION OF ORTHO-ACETOTOLUIDIDE & SAPONIFICATION TO THE FREE AMINE...

General Manufacturing Information

Benzenamine, 4-chloro-2-methyl-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Analytic Laboratory Methods

RESIDUES OF CHLORPHENAMIDINE IN PLANT & SOIL MATERIAL WERE DETERMINED BY COLORIMETRY & THIN-LAYER & ELECTRON CAPTURE GC. 4-CHLORO-O-TOLUIDINE WAS HYDROLYSIS PRODUCT OF CHLORPHENAMIDE.
Air: GC/MS (limit of detection not reported) & HPLC/UV (3 ug/sample); plants & soil: colorimetric (0.02-0.05 ppm); soil: GC/FID & GC/MS (limits of detection not reported); rice: GC/FID (0.02 ppm) /from table/

Clinical Laboratory Methods

Solid waste: GC/MS (limit of detection 1 ppm); urine & faeces: HPLC (5 ng/ml); urine: TLC (6 ng/ml) & HPLC/UV (0.2 mg/l) /from table/

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Last modified: 11-23-2023
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016

Explore Compound Types